molecular formula C13H9BrN2O2S B13022564 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine

1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13022564
M. Wt: 337.19 g/mol
InChI Key: QMCHQQOQMQOPKU-UHFFFAOYSA-N
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Description

1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine is a chemical compound that features a bromophenyl group attached to a sulfonyl group, which is further connected to a pyrrolo[2,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step often involves electrophilic aromatic substitution reactions where a bromophenyl group is introduced to the core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in further substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfone or sulfoxide products.

Scientific Research Applications

1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a pyrrolo[2,3-c]pyridine core.

    1-(4-Bromophenylsulfonyl)benzene: Lacks the pyrrolo[2,3-c]pyridine core, making it less complex.

Uniqueness

1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its combination of a bromophenyl group, sulfonyl group, and pyrrolo[2,3-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H9BrN2O2S/c14-11-1-3-12(4-2-11)19(17,18)16-8-6-10-5-7-15-9-13(10)16/h1-9H

InChI Key

QMCHQQOQMQOPKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C=CC3=C2C=NC=C3)Br

Origin of Product

United States

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